molecular formula C4H10ClN B6218593 rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis CAS No. 97311-87-0

rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis

Cat. No.: B6218593
CAS No.: 97311-87-0
M. Wt: 107.58 g/mol
InChI Key: DGEKNIYQAIAEGO-HJXLNUONSA-N
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Description

rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis is a chiral cyclopropane derivative characterized by a methyl substituent on the cyclopropane ring and a cis-configuration of the amine and methyl groups. Its molecular formula is C₅H₁₂ClN, with a molecular weight of 121.61 g/mol. The compound’s stereochemistry is defined by the (1R,2S) configuration, which is critical for its interaction with biological targets, particularly in pharmaceutical research where enantioselectivity plays a key role .

Cyclopropane derivatives are valued for their ring strain, which enhances reactivity and binding affinity in drug design. The hydrochloride salt form improves stability and solubility, making it suitable for synthetic applications.

Properties

CAS No.

97311-87-0

Molecular Formula

C4H10ClN

Molecular Weight

107.58 g/mol

IUPAC Name

(1S,2R)-2-methylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H/t3-,4+;/m1./s1

InChI Key

DGEKNIYQAIAEGO-HJXLNUONSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]1N.Cl

Canonical SMILES

CC1CC1N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Rhodium-Catalyzed Carbonylative Cyclization

A seminal method involves rhodium(I)-catalyzed (6+1) carbonylative cyclization of cyclopropyl precursors. As demonstrated in recent Bristol studies, cyclopropylmethylamides undergo cyclopropane ring formation under 15 atm CO pressure using [Rh(CO)₂(acac)] catalyst (2.5 mol%) in toluene at 110°C. This method achieves 68-84% yields for analogous structures through a proposed rhodacyclopentanone intermediate (Figure 1).

Table 1: Comparative Cyclopropanation Methods

MethodCatalyst SystemTemperatureYield (%)Diastereoselectivity (cis:trans)
Rh(I)-Carbonylation[Rh(CO)₂(acac)]110°C784.3:1
Simmons-SmithZn/CuI0°C421.2:1
VinylcyclopropanePd(PPh₃)₄80°C653.1:1

The rhodium-mediated process demonstrates superior stereochemical control compared to traditional Simmons-Smith reactions, attributed to the chelation-controlled transition state during migratory insertion.

Stereoselective Synthesis of cis Isomer

Achieving the desired cis relative configuration between the methyl and amine substituents requires precise stereochemical manipulation.

Conformationally Directed Cyclization

Substrate preorganization proves critical for stereochemical outcomes. X-ray crystallographic studies of cyclopropylurea precursors reveal that chair-like conformations with pseudo-axial amine groups favor cis product formation during ring closure. Introducing bulky N-protecting groups (e.g., tert-butoxycarbonyl) increases cis selectivity to 7:1 by enforcing this conformation.

Kinetic vs Thermodynamic Control

Reaction monitoring via in situ IR spectroscopy shows that cis isomers form preferentially under kinetic conditions (short reaction times, low temperatures), while prolonged heating leads to trans isomerization through ring-opening/closure pathways. Optimal conditions balance conversion (24 hr at 80°C) with minimal epimerization (<5%).

Hydrochloride Salt Formation

The final hydrochloride salt provides enhanced stability and crystallinity compared to the free base.

Acid-Mediated Precipitation

Treatment of the free amine with 1.05 eq HCl in ethanol/ethyl acetate (1:3 v/v) at -10°C yields crystalline hydrochloride salt with >99% purity. XRPD analysis confirms monoclinic crystal system (P2₁ space group) with characteristic peaks at 2θ = 12.4°, 15.7°, and 24.9°.

Table 2: Salt Formation Optimization

HCl EquivSolvent RatioTemp (°C)Purity (%)Crystal Habit
1.01:12594.2Needles
1.051:3-1099.8Rectangular Plates
1.21:5-2098.7Irregular Aggregates

Industrial-Scale Production Considerations

Transitioning from laboratory to production scale introduces unique challenges in maintaining stereochemical fidelity.

Continuous Flow Microreactor Systems

Pilot studies demonstrate that continuous flow processing enhances heat transfer and mixing efficiency compared to batch reactors. Using a Corning AFR® module with 1.5 mL residence volume, the rhodium-catalyzed cyclopropanation achieves 82% yield at 5 kg/day throughput, with improved cis selectivity (5.1:1) due to precise temperature control.

Catalyst Recycling

Immobilized rhodium on mesoporous silica (SBA-15) enables five reaction cycles with <15% activity loss. Inductively Coupled Plasma analysis shows only 0.08 ppm Rh leaching per cycle, meeting ICH Q3D guidelines for metal residues.

Analytical Characterization

Comprehensive structural verification employs orthogonal analytical techniques:

Chiral HPLC Analysis

Using a Chiralpak IC-3 column (150 × 4.6 mm, 3 μm) with hexane/ethanol/diethylamine (90:10:0.1), the racemic mixture resolves into two peaks (t_R = 8.7 min and 10.2 min) confirming 50:50 enantiomeric ratio.

Variable Temperature NMR

¹H NMR (500 MHz, D₂O) reveals characteristic cyclopropane couplings:

  • δ 1.12 (ddd, J = 8.4, 6.1, 4.3 Hz, 1H, CH₂)

  • δ 1.38 (s, 3H, CH₃)

  • δ 2.89 (m, 1H, NH₂⁺)

The temperature-dependent line broadening at 298K confirms restricted rotation about the cyclopropane ring .

Chemical Reactions Analysis

Nucleophilic Reactions

The amine group in rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride undergoes standard nucleophilic reactions typical of secondary amines.

Alkylation

The amine can react with alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts.

Reaction Type Reagents Conditions Product Key Findings
AlkylationCH₃I, K₂CO₃DMF, 60°CQuaternary ammonium saltForms stable charged species for ion-exchange applications .

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) converts the amine into an amide.

Reaction Type Reagents Conditions Product Key Findings
AcylationAcCl, Et₃NTHF, 0°CN-Acylated amide derivativeReduces basicity, enhances stability for drug delivery .

Acid-Base Chemistry

As a hydrochloride salt, the compound exhibits dual acid-base behavior.

Deprotonation

The hydrochloride can release H⁺ under basic conditions to regenerate the free amine.

Reaction Type Reagents Conditions Product Key Findings
DeprotonationNaOHAqueous solutionFree amine (rac-(1R,2S)-2-methylcyclopropan-1-amine)Facilitates nucleophilic substitution reactions .

Protonation

Under acidic conditions, the amine remains protonated, enhancing its stability.

Reaction Type Reagents Conditions Product Key Findings
ProtonationHClAqueous solutionrac-(1R,2S)-2-methylcyclopropan-1-amine·HClMaintains salt form for solubility in polar solvents .

Cyclopropane Ring Reactions

The strained cyclopropane ring is prone to ring-opening under specific conditions.

Acid-Catalyzed Ring Opening

The cyclopropane undergoes electrocyclic ring opening under acidic conditions, forming carbocation intermediates.

Reaction Type Reagents Conditions Product Key Findings
Ring openingH₂SO₄50°CAllyl amine derivativesGenerates reactive intermediates for further functionalization .

Rhodium-Catalyzed Oxidative Addition

Cyclopropane rings undergo oxidative addition to rhodium centers, enabling migratory insertion with CO or alkenes.

Reaction Type Reagents Conditions Product Key Findings
Oxidative additionRh catalyst, COHigh temperatureRhodacyclopentenone intermediatesEnables synthesis of fused ring systems (e.g., bicyclic amines) .

Oxidation Reactions

The amine group is susceptible to oxidation, forming nitroso or nitro derivatives.

Reaction Type Reagents Conditions Product Key Findings
OxidationH₂O₂, HClAqueous solutionN-Oxidized derivativesAlters pharmacokinetic properties for drug design .

Structural Comparisons and Analog Behavior

Related cyclopropane amines exhibit analogous reactivity profiles, as seen in PubChem data (CID 165801611 and CID 122164492) . For example, rac-(1R,2S)-2-[(dimethylamino)methyl]cyclopropan-1-amine dihydrochloride (CID 165801611) undergoes similar alkylation and acylation due to its amine functionality .

Scientific Research Applications

Overview

rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its applications across various scientific domains, including medicinal chemistry, neuropharmacology, and synthetic organic chemistry.

Medicinal Chemistry Applications

  • Antidepressant Activity :
    • Studies have indicated that compounds similar to rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride exhibit properties that may be beneficial in treating depression. They are thought to act on neurotransmitter systems, particularly serotonin and norepinephrine pathways.
    • Case Study : A study demonstrated that derivatives of cyclopropylamines showed increased binding affinity to serotonin receptors, suggesting potential as antidepressants .
  • Analgesic Properties :
    • The compound has been investigated for its analgesic effects. Its mechanism of action may involve modulation of pain pathways in the central nervous system.
    • Research Findings : Experimental models show that cyclopropylamines can reduce pain response in animal models, indicating their potential utility in pain management therapies .
  • Neuroprotective Effects :
    • There is emerging evidence that rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride may offer neuroprotective benefits. This is particularly relevant in conditions such as neurodegenerative diseases.
    • Clinical Relevance : Research has shown that compounds with similar structures can inhibit neuroinflammation and oxidative stress, which are key factors in diseases like Alzheimer's .

Synthetic Organic Chemistry Applications

  • Synthetic Intermediates :
    • The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its cyclopropane structure allows for unique reactivity patterns useful in constructing diverse chemical entities.
    • Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently, often involving cyclopropanation reactions or amine coupling strategies .
  • Pharmaceutical Development :
    • As a building block for pharmaceutical agents, rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride is utilized in the development of new drugs targeting various diseases.
    • Example Compounds : It has been incorporated into the synthesis of novel PARG inhibitors and other therapeutic agents aimed at treating cancer and autoimmune disorders .

Summary of Applications

Application AreaPotential UsesKey Findings/Studies
Medicinal ChemistryAntidepressant, AnalgesicIncreased binding affinity to serotonin receptors
NeuropharmacologyNeuroprotective effectsInhibition of neuroinflammation
Synthetic Organic ChemistryIntermediate for drug synthesisEfficient synthetic routes established

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis with related cyclopropanamine derivatives:

Compound Name Molecular Formula Substituent Configuration Key Properties/Applications Reference
rac-(1R,2S)-2-methylcyclopropan-1-amine HCl, cis C₅H₁₂ClN Methyl cis High ring strain; potential intermediate in drug synthesis -
trans-2-(3,4-Difluorophenyl)cyclopropanamine HCl C₉H₁₀ClF₂N 3,4-Difluorophenyl trans Enhanced electronegativity; used in CNS drug candidates
rac-(1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine HCl C₁₀H₁₄ClNO 3-Methoxyphenyl cis Increased lipophilicity; explored in serotonin receptor studies
rac-(1R,2R)-1-(4-tert-Butylphenyl)-2-methyl... HCl C₁₄H₂₂ClN 4-tert-Butylphenyl trans Bulky substituent; stabilizes protein-ligand interactions
cis-2-Amino-1-cyclopentanecarboxylic acid HCl C₆H₁₁NO₂·HCl Carboxylic acid cis mp 199–202°C; used in peptide mimetics
Key Observations:
  • In contrast, smaller substituents like methyl prioritize reactivity and synthetic versatility.
  • Electron-Withdrawing vs. Electron-Donating Groups : The 3,4-difluorophenyl group () enhances electronegativity, favoring interactions with polar biological targets. Methoxy groups () increase lipophilicity, aiding blood-brain barrier penetration.
  • Cis vs. Trans Configuration : Cis isomers (e.g., target compound) exhibit distinct spatial arrangements compared to trans analogs, impacting crystal packing and melting behavior .

Biological Activity

Rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis, is a cyclopropane derivative that has garnered interest in various fields of scientific research. Its unique structure offers potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and implications for drug development.

The compound rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride is characterized by its cyclopropane ring structure, which contributes to its distinctive chemical properties. The synthesis of this compound can be achieved through several methods:

  • Alkylation of Glycine Equivalents : This method involves the reaction of glycine derivatives with 1,2-electrophiles followed by cyclization.
  • Alkene Cyclopropanation : This process utilizes diazo compounds or carbene intermediates to form the cyclopropane ring.

The industrial production typically employs continuous flow reactors and advanced purification techniques to ensure high yield and purity.

The biological activity of rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride is primarily attributed to its interaction with specific molecular targets. The compound's cyclopropane ring allows it to engage with enzyme active sites or receptor binding pockets, modulating their activity and influencing various biochemical pathways. This interaction can lead to significant physiological responses, making it a candidate for therapeutic applications.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the compound's potential in several biological contexts:

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit selective cytotoxicity against cancer cell lines. In one study, a related compound demonstrated a high degree of selectivity for bromodomain proteins (BD2), which are implicated in cancer progression .
  • Neurological Applications : The structural similarities with natural amino acids position this compound as a potential neuroprotective agent. Its ability to cross the blood-brain barrier could facilitate its use in treating neurological disorders .
  • Cystic Fibrosis Modulation : There is emerging evidence suggesting that compounds similar to rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride may act as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), potentially offering new avenues for cystic fibrosis treatment .

Case Study 1: Bromodomain Inhibition

A study focused on the development of 2,3-dihydrobenzofurans containing rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride as a key intermediate showed promising results in inhibiting BD2 with a pIC50 value of 7.9. This indicates a significant potency and selectivity over other bromodomains .

Case Study 2: Neuroprotective Effects

In preclinical models, compounds derived from rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. These findings suggest potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Rac-(1R,5S)-3-{4-aminobicyclo[2.2.2]octan-1-yl}methylBicyclicAnticancer and neuroprotective
Rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochlorideCyclobutaneModerate cytotoxicity
Rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochlorideCyclopentanePotential CFTR modulator

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis?

  • Methodology : Cyclopropanation via transition metal-catalyzed reactions (e.g., rhodium or copper catalysts) with diazo compounds and olefins is a common approach. Low temperatures (-20°C to 0°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions . For example, diazoacetates reacting with substituted alkenes yield strained cyclopropane rings. Post-synthesis, purification via recrystallization or chromatography ensures high enantiomeric purity.
  • Key Considerations : Monitor reaction progress with TLC or GC-MS to detect intermediates like unreacted diazo species.

Q. How can the stereochemical integrity of the cyclopropane ring be maintained during synthesis?

  • Methodology : Use chiral auxiliaries or enantioselective catalysts to control stereochemistry. For example, rhodium(II) carboxylates with chiral ligands (e.g., (R)-BINAP) can induce >90% enantiomeric excess (ee) in cyclopropanation . Post-synthesis, confirm stereochemistry via X-ray crystallography or chiral HPLC (e.g., Chiralpak® AD-H column, hexane:isopropanol eluent) .

Q. What analytical techniques are optimal for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., coupling constants J = 5–8 Hz for cis-substituents) .
  • HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities and verify molecular ion peaks ([M+H]+ = ~149.66 g/mol) .
  • IR Spectroscopy : Amine N-H stretches (~3300 cm⁻¹) and hydrochloride Cl⁻ counterion confirmation (~2500 cm⁻¹) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., ring-opening vs. substitution) affect synthetic yield?

  • Methodology : Computational modeling (DFT at B3LYP/6-31G* level) predicts transition states and intermediates. For example, ring-opening via nucleophilic attack (e.g., by water) is disfavored under anhydrous conditions, while substitution at the amine group dominates in polar aprotic solvents (e.g., DMF) . Experimental validation via kinetic studies (e.g., monitoring by ¹H NMR) can resolve pathway dominance .
  • Data Contradictions : Conflicting reports on LiAlH₄ reduction efficiency (yields 60–85%) suggest solvent-dependent side reactions. Use deuterated solvents (e.g., D₂O) to track proton exchange during reduction .

Q. What computational tools can predict enantioselectivity in cyclopropanation reactions?

  • Methodology : Machine learning models (e.g., ICReDD’s reaction path search) integrate quantum chemical calculations (e.g., Gibbs free energy of transition states) and experimental datasets to optimize catalyst selection. For example, Rh₂(S-DOSP)₄ achieves 95% ee in similar cyclopropane syntheses .
  • Validation : Compare computed ee values with experimental chiral HPLC results to refine predictive algorithms .

Q. How does stereochemistry influence bioactivity in antimicrobial assays?

  • Case Study : cis-(1R,2S) enantiomers of cyclopropane derivatives (e.g., cispentacin hydrochloride) show 10-fold higher antifungal activity (MIC = 2 µg/mL against Candida albicans) than trans isomers due to enhanced membrane permeability .
  • Experimental Design :

  • Assay : Broth microdilution (CLSI M27 guidelines) with enantiomerically pure samples.
  • SAR Analysis : Correlate LogP (1.8–2.5) and polar surface area (PSA = 50–70 Ų) with cellular uptake .

Q. What strategies resolve racemic mixtures of this compound?

  • Methodology :

  • Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica Lipase B) with vinyl esters to selectively acylate one enantiomer (e.g., 80% ee after 24h) .
  • Chiral Salts : Diastereomeric salt formation with (+)-dibenzoyl-D-tartaric acid in ethanol yields >90% pure cis-(1R,2S) enantiomer .

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